

An In-depth Technical Guide to the Chemical Structure and Properties of Indigo

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Compound of Interest

Compound Name: Indigo

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Introduction

Indigo is a historic and industrially significant organic dye, renowned for its distinctive blue color.[1] For centuries, it was obtained from plant sources, primarily of the **Indigofera** genus. However, since the late 19th century, synthetic **indigo** has largely replaced the natural product, with the Baeyer-Drewson synthesis being a key development in its chemical history.[2] Beyond its prominent role in the textile industry, particularly for dyeing denim, **indigo** and its derivatives have garnered increasing interest in the fields of materials science and pharmacology due to their unique chemical properties and biological activities. This guide provides a comprehensive technical overview of the chemical structure, physicochemical properties, synthesis, and biological signaling pathways associated with **indigo**.

Chemical Structure and Properties

Indigo is a crystalline solid with a characteristic dark blue to purple hue.[3] Its molecular structure consists of two indole rings linked by a central carbon-carbon double bond. This extensive conjugation is the primary reason for its intense color.

Key Structural Features:

- Chemical Formula: $C_{16}H_{10}N_2O_2$ [3]

- IUPAC Name: (2E)-2-(3-oxo-1H-indol-2-ylidene)-1H-indol-3-one[2]
- Functional Groups: The molecule contains two amine (-NH) groups, two ketone (C=O) groups, and two benzene rings. The arrangement of these groups in a conjugated system is crucial for its chromophoric properties.

Physicochemical Properties

The physical and chemical properties of **indigo** are summarized in the table below. Its poor solubility in water and most common organic solvents is a key characteristic, necessitating specific chemical modifications for its application in dyeing.[1][4]

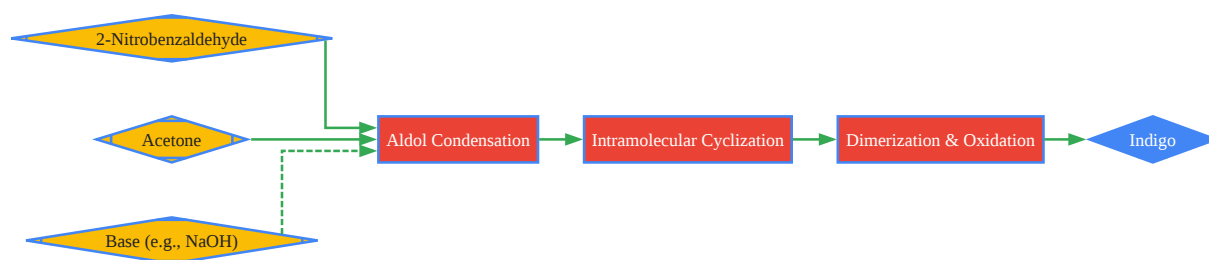
Property	Value	Reference(s)
Molecular Weight	262.27 g/mol	[2]
Melting Point	390-392 °C (decomposes)	[2]
Boiling Point	Decomposes	[2]
Density	1.35 g/cm ³	[3]
Solubility in Water	Very low	[2]
Solubility in Organic Solvents	Soluble in DMSO, chloroform, and nitrobenzene	[1]
Maximum Absorption (λ_{max})	~613 nm in chloroform	[1]

Synthesis and Reactions

The most well-known laboratory synthesis of **indigo** is the Baeyer-Drewson synthesis, first reported in 1882.[2] This reaction involves the condensation of 2-nitrobenzaldehyde with acetone in the presence of a base.[5]

Baeyer-Drewson Indigo Synthesis: A Logical Workflow

The following diagram illustrates the key steps in the Baeyer-Drewson synthesis of **indigo**.



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Caption: Logical workflow of the Baeyer-Drewson **indigo** synthesis.

The Indigo Vat Dyeing Process

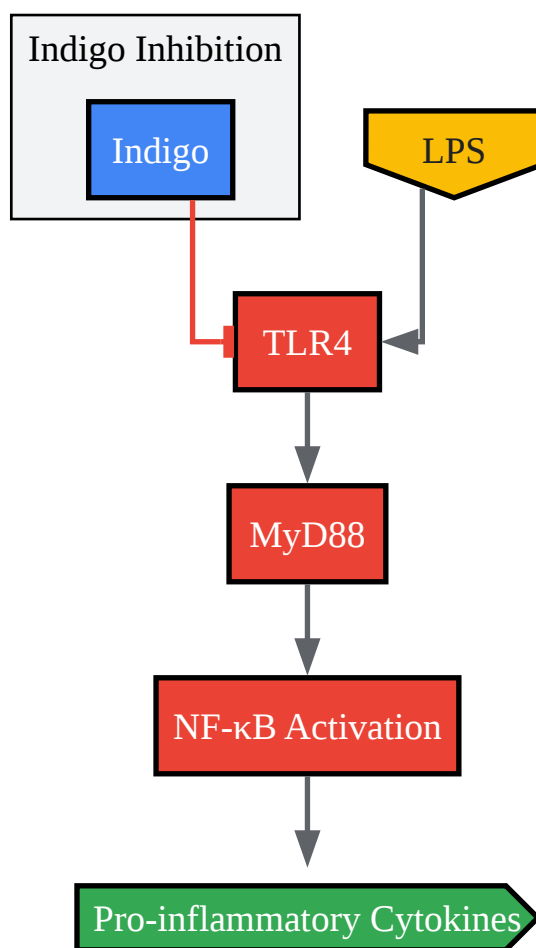
Due to its insolubility, **indigo** must be reduced to its soluble leuco form (leuco-**indigo**) for dyeing. This is typically done in an alkaline "vat." The fabric is immersed in the leuco-**indigo** solution and then exposed to air, which oxidizes the leuco-**indigo** back to the insoluble **indigo**, trapping the dye within the fibers.

Biological Activity and Signaling Pathways

Recent research has revealed that **indigo** and its derivatives possess significant biological activities, including anti-inflammatory and antioxidant effects. These effects are mediated through the modulation of specific cellular signaling pathways.

Modulation of the TLR4/MyD88/NF-κB Signaling Pathway

Indigo has been shown to inhibit the Toll-like receptor 4 (TLR4) signaling pathway.^{[1][6]} This pathway is a key component of the innate immune system and, when activated by ligands such as lipopolysaccharide (LPS), triggers a cascade that leads to the activation of the transcription factor NF-κB and the subsequent expression of pro-inflammatory cytokines.^[7] By inhibiting this pathway, **indigo** can reduce inflammation.^[1]

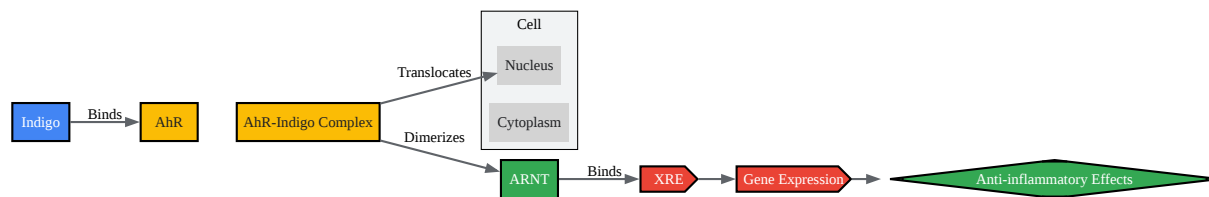


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Caption: **Indigo**'s inhibition of the TLR4/MyD88/NF-κB signaling pathway.

Activation of the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Indigo is a potent ligand for the aryl hydrocarbon receptor (AhR), a transcription factor involved in regulating xenobiotic metabolism and immune responses.[8][9] Upon binding to **indigo**, AhR translocates to the nucleus and modulates the expression of target genes, which can lead to anti-inflammatory effects through crosstalk with other pathways, such as the inhibition of NF-κB.[10]

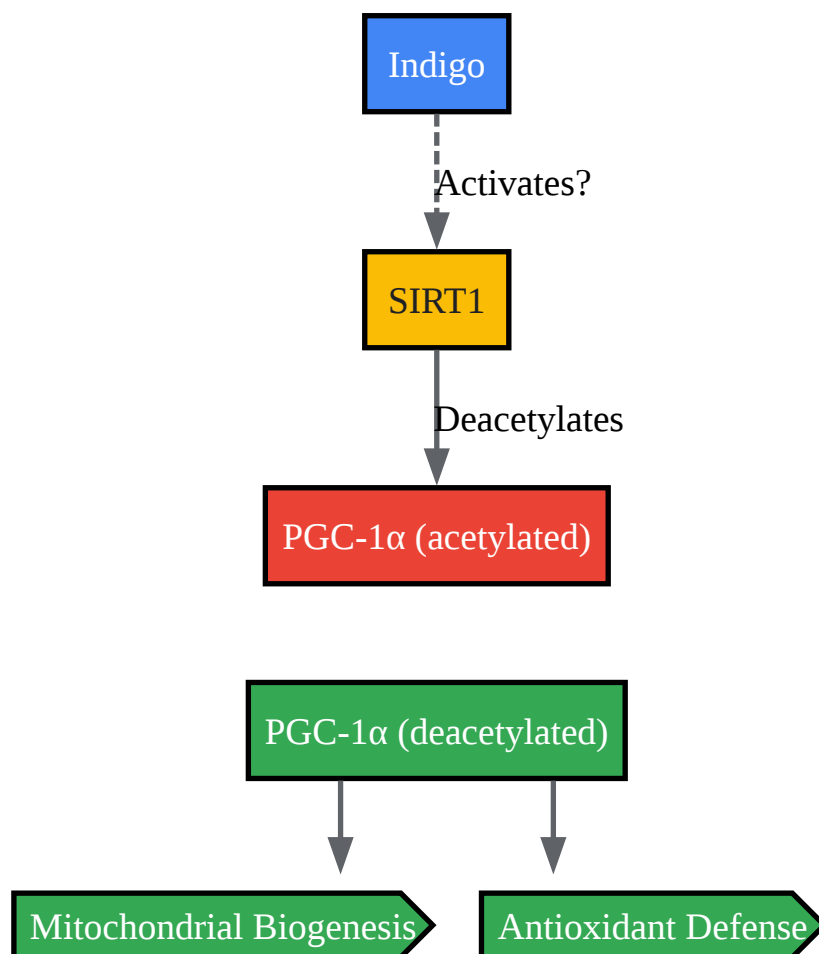


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Caption: Activation of the AhR signaling pathway by **indigo**.

Modulation of the SIRT1/PGC-1 α Pathway

Emerging evidence suggests that **indigo** may also interact with the SIRT1/PGC-1 α pathway, which is a key regulator of mitochondrial biogenesis and cellular metabolism.[11][12] SIRT1, a NAD-dependent deacetylase, can activate PGC-1 α , a transcriptional coactivator, leading to the expression of genes involved in mitochondrial function and antioxidant defense.[13] The potential for **indigo** to modulate this pathway opens up avenues for its investigation in age-related and metabolic diseases.



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Caption: Postulated modulation of the SIRT1/PGC-1 α pathway by **indigo**.

Experimental Protocols

This section provides standardized methodologies for the synthesis and analysis of **indigo**.

Synthesis of Indigo via Baeyer-Drewson Reaction

Materials:

- 2-Nitrobenzaldehyde
- Acetone
- Sodium hydroxide (NaOH) solution (2 M)

- Deionized water
- Ethanol
- Beakers
- Magnetic stirrer and stir bar
- Buchner funnel and filter paper
- Vacuum flask

Procedure:

- Dissolve 1.0 g of 2-nitrobenzaldehyde in 20 mL of acetone in a 100 mL beaker.[\[14\]](#)
- Add 35 mL of deionized water to the solution while stirring.[\[14\]](#)
- Slowly add 5 mL of 2 M NaOH solution dropwise to the stirring mixture. A dark precipitate of **indigo** should form.[\[14\]](#)
- Continue stirring for 10-15 minutes to ensure complete reaction.
- Collect the **indigo** precipitate by vacuum filtration using a Buchner funnel.
- Wash the precipitate with deionized water until the filtrate is colorless.
- Wash the precipitate with a small amount of ethanol to aid in drying.
- Dry the purified **indigo** in a desiccator or a low-temperature oven.

UV-Visible Spectrophotometric Analysis of Indigo

Materials:

- **Indigo** sample
- Dimethyl sulfoxide (DMSO)

- Volumetric flasks
- Pipettes
- Quartz cuvettes
- UV-Visible spectrophotometer

Procedure:

- Prepare a stock solution of **indigo** in DMSO of a known concentration (e.g., 1 mg/mL). Due to **indigo**'s low solubility, sonication may be required to fully dissolve the sample.[\[15\]](#)
- From the stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution with DMSO.
- Set the UV-Visible spectrophotometer to scan a wavelength range of 400-800 nm.
- Use DMSO as the blank to zero the spectrophotometer.
- Measure the absorbance of each standard solution and the unknown sample solution.
- Identify the wavelength of maximum absorbance (λ_{max}) for **indigo** in DMSO.[\[16\]](#)
- Construct a calibration curve by plotting the absorbance at λ_{max} versus the concentration of the standard solutions.
- Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Materials:

- **Indigo** sample
- HPLC-grade acetonitrile

- HPLC-grade water
- Ammonium acetate
- C18 reversed-phase HPLC column
- HPLC system with a UV detector
- Syringe filters (0.45 μm)

Procedure:

- Mobile Phase Preparation: Prepare a mobile phase, for instance, a gradient of methanol and 0.02 mol/L ammonium acetate solution.^[17] All mobile phase components should be filtered and degassed.
- Standard Preparation: Accurately weigh a known amount of high-purity **indigo** standard and dissolve it in a suitable solvent (e.g., DMSO) to prepare a stock solution. Prepare a series of working standards by diluting the stock solution.
- Sample Preparation: Accurately weigh the **indigo** sample to be analyzed and dissolve it in the same solvent as the standard. Filter the solution through a 0.45 μm syringe filter before injection.
- HPLC Conditions:
 - Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 μm).^[17]
 - Detection: UV detector set at an appropriate wavelength (e.g., 288 nm or the λ_{max} of **indigo**).
 - Flow Rate: Typically 1.0 mL/min.
 - Injection Volume: Typically 10-20 μL .
 - Run a gradient elution program to separate **indigo** from potential impurities.

- Analysis: Inject the standard solutions to establish a calibration curve of peak area versus concentration. Inject the sample solution and determine the peak area of **indigo**. The purity of the sample can be calculated by comparing the peak area of the sample to the calibration curve and accounting for the initial sample weight.

Conclusion

Indigo remains a molecule of significant scientific and commercial interest. Its rich chemistry, characterized by its insolubility and the necessity of a reduction-oxidation cycle for dyeing, is complemented by a growing understanding of its biological activities. The modulation of key inflammatory and metabolic signaling pathways by **indigo** and its derivatives presents exciting opportunities for future research and development in the pharmaceutical and nutraceutical industries. The experimental protocols provided in this guide offer a foundation for the consistent synthesis and analysis of this important compound.

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